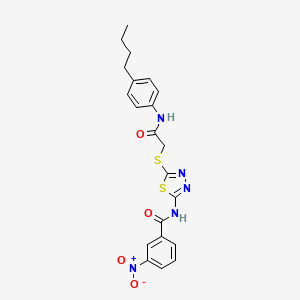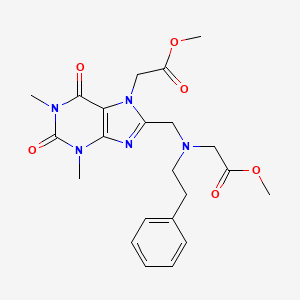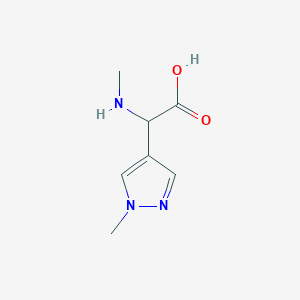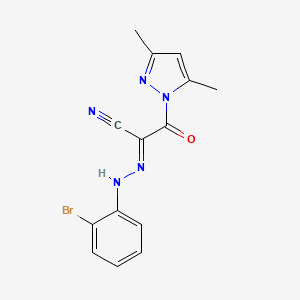
N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups, including an amine, a thiadiazole ring, and a nitrobenzamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. Attached to this ring is a nitrobenzamide group and a chain containing an amine group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amine group could participate in reactions like acylation or alkylation. The thiadiazole ring might undergo reactions with electrophiles. The nitro group in the benzamide part could potentially be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the amine and nitro groups would likely make it soluble in polar solvents. The compound’s melting and boiling points, as well as other physical properties, would depend on factors like its molecular weight and the intermolecular forces present .Scientific Research Applications
Anticonvulsant Applications
Researchers at the National University of Pharmacy (NUPh) have identified potential anticonvulsant properties in derivatives of 1,3,4-thiadiazole. A specific compound, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, has demonstrated high anticonvulsive activity compared to the classic drug Depakin. This substance is proposed for further preclinical studies, highlighting the significance of 1,3,4-thiadiazole derivatives in anticonvulsant drug development (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).
Antimicrobial Potential
Research has shown that nitrogen heterocycles like 1,3,4-thiadiazole compounds possess a range of biological activities, including antimicrobial properties. These compounds have been investigated for their effectiveness against various pathological conditions, including inflammation, pain, hypertension, and more. Their diverse applications in antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant treatments underscore their potential in addressing a wide spectrum of health issues (Ameen & Qasir, 2017).
Anticancer Applications
1,3,4-thiadiazole derivatives have also been studied for their anticancer properties. A study focused on a hybrid molecule containing a 1,3,4-thiadiazole moiety, examining its synthesis and evaluating its anticancer activity. This research contributes to the understanding of 1,3,4-thiadiazole derivatives as potential agents in cancer treatment, particularly in drug design strategies (Yushyn, Holota, & Lesyk, 2022).
Antileishmanial Activity
Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential in treating leishmaniasis, a disease caused by the Leishmania parasite. The antileishmanial activity of these compounds highlights their potential in developing new treatments for this disease, which remains a significant health problem in many parts of the world (Tahghighi et al., 2012).
Future Directions
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in biological assays, it could be further developed and optimized for use in fields like medicinal chemistry .
Properties
IUPAC Name |
N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-2-3-5-14-8-10-16(11-9-14)22-18(27)13-31-21-25-24-20(32-21)23-19(28)15-6-4-7-17(12-15)26(29)30/h4,6-12H,2-3,5,13H2,1H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSJVLGBJHJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B2571634.png)
![4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2571635.png)
![9-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2571636.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one](/img/structure/B2571639.png)



![1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B2571647.png)


![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
